molecular formula C15H23N5 B11731598 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11731598
M. Wt: 273.38 g/mol
InChI Key: XGKYHTKKYAHYAV-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and eco-friendly procedures, such as heterogeneous catalytic systems and ligand-free systems, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms and the cyclopentyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetyl chloride, and various hydrazines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like ethanol and dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of agrochemicals, dyes, and functional materials

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 1-(2-{4-[4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl}ethyl)piperidin-4-ol

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and cyclopentyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C15H23N5/c1-3-19-12(2)15(10-18-19)16-8-13-9-17-20(11-13)14-6-4-5-7-14/h9-11,14,16H,3-8H2,1-2H3

InChI Key

XGKYHTKKYAHYAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CN(N=C2)C3CCCC3)C

Origin of Product

United States

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